molecular formula C11H21FN2O2 B2529359 Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate CAS No. 2309468-27-5

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate

Cat. No. B2529359
M. Wt: 232.299
InChI Key: IQSIKSXWWNGZSE-JLIMDTESSA-N
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Description

Tert-butyl N-{[(1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate , also known by its CAS number 2361635-76-7 , is a chemical compound with the following properties:



  • IUPAC Name : tert-butyl (((1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl)methyl)carbamate.

  • Molecular Weight : Approximately 232.3 g/mol.



Molecular Structure Analysis

The molecular structure of Tert-butyl N-{[(1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate consists of a tert-butyl group attached to a cyclobutyl ring containing a fluorine atom and an aminomethyl substituent. The three-dimensional arrangement of atoms significantly influences its properties and reactivity.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of carbamates. These may include hydrolysis, nucleophilic substitution, and other transformations. Researchers should investigate further to elucidate its reactivity profile.



Physical And Chemical Properties Analysis


  • Physical Form : Typically an oil.

  • Purity : Reported to be 95% pure.

  • InChI Code : 1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15)/t8-,11+.


Safety And Hazards


  • Pictograms : GHS07 (Warning).

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.


Future Directions

Researchers should explore the following avenues:



  • Investigate its biological activity and potential applications.

  • Conduct toxicity studies to assess safety profiles.

  • Collaborate with computational chemists to predict its behavior and interactions.


Please note that additional research and peer-reviewed papers are essential to fully understand the compound’s properties and potential. For more detailed information, refer to the Enamine product link1.


properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSIKSXWWNGZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate

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